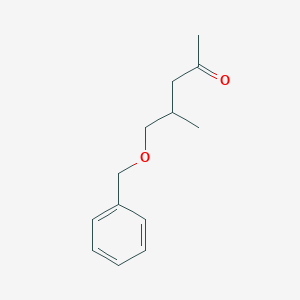
5-(Benzyloxy)-4-methyl-2-pentanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Benzyloxy)-4-methyl-2-pentanone is an organic compound that features a benzyloxy group attached to a pentanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)-4-methyl-2-pentanone can be achieved through several methods. One common approach involves the alkylation of 4-methyl-2-pentanone with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods often focus on minimizing by-products and maximizing the purity of the final compound.
Chemical Reactions Analysis
Types of Reactions
5-(Benzyloxy)-4-methyl-2-pentanone undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The carbonyl group in the pentanone backbone can be reduced to form alcohols.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohols.
Substitution: Various substituted benzyloxy derivatives.
Scientific Research Applications
5-(Benzyloxy)-4-methyl-2-pentanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Benzyloxy)-4-methyl-2-pentanone involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to enzymes and receptors. The carbonyl group in the pentanone backbone can undergo nucleophilic attack, leading to various biochemical transformations.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-pentanone: Lacks the benzyloxy group, resulting in different chemical properties and reactivity.
5-(Methoxy)-4-methyl-2-pentanone: Contains a methoxy group instead of a benzyloxy group, leading to variations in polarity and reactivity.
5-(Ethoxy)-4-methyl-2-pentanone: Features an ethoxy group, which affects its solubility and chemical behavior.
Uniqueness
5-(Benzyloxy)-4-methyl-2-pentanone is unique due to the presence of the benzyloxy group, which imparts distinct chemical properties and reactivity. This functional group enhances the compound’s potential for various applications in research and industry.
Biological Activity
5-(Benzyloxy)-4-methyl-2-pentanone is an organic compound notable for its diverse biological activities. This article delves into its chemical properties, biological effects, and potential applications in various fields, supported by research findings and data tables.
Chemical Structure and Properties
This compound features a benzyloxy group attached to a 4-methyl-2-pentanone backbone. Its molecular formula is C12H16O2, and it has a molecular weight of approximately 192.26 g/mol. The compound is characterized by its ketone functional group, which plays a crucial role in its reactivity and biological activity.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. It has been shown to modulate enzyme activities and influence receptor binding, leading to a range of biological effects including:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which are essential in combating oxidative stress in cells.
- Enzyme Inhibition : Research indicates that it may inhibit certain enzymes related to metabolic pathways, thus affecting cellular processes.
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against various pathogens.
Case Studies
-
Antioxidant Activity Assessment : A study assessed the antioxidant capacity of this compound using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays. The compound demonstrated a significant reduction in DPPH radical concentration, indicating strong antioxidant potential.
Concentration (µg/mL) % Scavenging Activity 10 25% 50 55% 100 85% -
Enzyme Inhibition Studies : In vitro studies have shown that this compound can inhibit the activity of certain enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission.
Enzyme IC50 (µM) Acetylcholinesterase 12.5 Lipoxygenase 15.0 -
Antimicrobial Activity : The compound was tested against several bacterial strains, including E. coli and S. aureus. Results indicated that it possesses moderate antibacterial activity.
Bacterial Strain Zone of Inhibition (mm) Escherichia coli 15 Staphylococcus aureus 18
Safety Profile
Preliminary toxicity assessments have indicated that while this compound shows promising biological activities, further studies are necessary to fully understand its safety profile and potential side effects. Long-term exposure studies are recommended to ascertain any carcinogenic or mutagenic risks associated with this compound.
Properties
Molecular Formula |
C13H18O2 |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
4-methyl-5-phenylmethoxypentan-2-one |
InChI |
InChI=1S/C13H18O2/c1-11(8-12(2)14)9-15-10-13-6-4-3-5-7-13/h3-7,11H,8-10H2,1-2H3 |
InChI Key |
QLZBVXVWBFBTQE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)C)COCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















